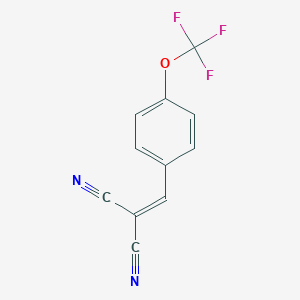
4-(Trifluoromethoxy)benzalmalononitrile
Overview
Description
4-(Trifluoromethoxy)benzalmalononitrile is an aromatic compound . It is a chemical compound with the molecular formula C11H5F3N2O. It is used for research purposes and is not intended for human or veterinary use.
Synthesis Analysis
The synthesis of 4-(Trifluoromethoxy)benzalmalononitrile involves various chemical reactions. One of the methods involves the reaction of tetrabutylammonium triphenyldifluorosilicate with 2,4-dinitro (trifluoromethoxy)benzene, in acetonitrile and under microwave irradiation, which generates a trifluoromethoxide anion . This anion is able to substitute activated bromides .
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethoxy)benzalmalononitrile is characterized by the presence of a trifluoromethoxy group attached to a benzene ring . The molecular formula is C11H5F3N2O and the molecular weight is 238.16g/mol.
Chemical Reactions Analysis
The trifluoromethoxy functional group in 4-(Trifluoromethoxy)benzalmalononitrile has distinctive properties such as good metabolic stability, appropriate lipophilicity, and special electrical properties . This group participates in various chemical reactions, including trifluoromethoxylation reactions .
Mechanism of Action
While the specific mechanism of action of 4-(Trifluoromethoxy)benzalmalononitrile is not mentioned in the search results, compounds containing the trifluoromethoxy group have been found to exhibit strong biological activity . For example, some trifluoromethoxy-containing proguanil derivatives have shown significant anti-cancer abilities .
Safety and Hazards
4-(Trifluoromethoxy)benzalmalononitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is combustible and harmful if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and using only outdoors or in a well-ventilated area .
Future Directions
The trifluoromethoxy functional group has received increasing attention in recent years due to its distinctive properties . The development of new reagents and new strategies of direct trifluoromethoxylation are attracting the enthusiasm of many researchers . Thus, 4-(Trifluoromethoxy)benzalmalononitrile and other trifluoromethoxy compounds have a great potential for future research and applications in various fields.
properties
IUPAC Name |
2-[[4-(trifluoromethoxy)phenyl]methylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3N2O/c12-11(13,14)17-10-3-1-8(2-4-10)5-9(6-15)7-16/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBSVBZEJVVQSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C#N)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)benzalmalononitrile | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-N-(2,4-difluorophenyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B460743.png)
![3-amino-N-(3-chloro-4-fluorophenyl)-4-(trifluoromethyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B460744.png)
![3-amino-N-(4-methyl-1,3-oxazol-2-yl)-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B460745.png)
![3-amino-N-(2-chlorophenyl)-6-ethyl-5-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B460746.png)
![N-(1-adamantyl)-3-amino-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B460747.png)
![3-amino-N-(2,4-difluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B460748.png)
![3-amino-N-(4-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B460750.png)
![3-amino-N-(4-methoxybenzyl)-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B460754.png)
![6-Amino-N-[(4-methylphenyl)methyl]-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide](/img/structure/B460755.png)
![3-amino-N-(3-chloro-4-fluorophenyl)-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B460757.png)
![6-Amino-N-(4-bromo-2-methylphenyl)-8-(trifluoromethyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-5-carboxamide](/img/structure/B460758.png)
![6-acetyl-3-amino-N-(4-chloro-2-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B460760.png)
![6-acetyl-3-amino-N-(3-fluorophenyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B460761.png)
![2-Amino-6-(hydroxymethyl)-8-oxo-4-(3-thienyl)-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B460765.png)